L-Methionyl-L-isoleucine

説明

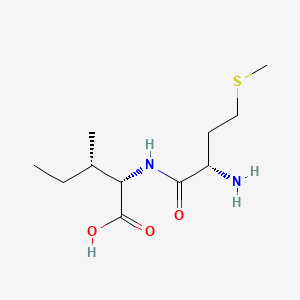

L-Methionyl-L-isoleucine (CAS: 40883-17-8) is a dipeptide composed of L-methionine and L-isoleucine linked via a peptide bond. Its molecular formula is C₁₁H₂₂N₂O₃S, with a molecular weight of 262.37 g/mol . The compound features a sulfur-containing methionine residue and a branched-chain isoleucine residue, conferring unique physicochemical properties. It is structurally defined by:

- Hydrogen bond donors/acceptors: 4 donors and 6 acceptors (estimated).

- Rotatable bonds: 7 (indicating moderate flexibility).

- Solubility: Predicted to be water-soluble due to polar functional groups.

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGRSJFVXREKOR-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193859 | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40883-17-8 | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40883-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040883178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-methionyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-METHIONYL-L-ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UNF5G723 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

L-Methionyl-L-isoleucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are scalable and can be optimized for high yield and purity. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the production process .

化学反応の分析

Types of Reactions

L-Methionyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of disulfide bonds if present.

Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with free thiol groups.

Substitution: Substituted peptides with modified side chains.

科学的研究の応用

Nutritional Applications

Protein Supplementation:

L-Methionyl-L-isoleucine serves as a source of essential amino acids, particularly for athletes and individuals with increased protein needs. It can be included in dietary supplements to enhance muscle recovery and growth.

Dietary Impact on Health:

Studies suggest that supplementation with branched-chain amino acids (BCAAs), including isoleucine, may help in reducing muscle soreness and improving recovery post-exercise. The presence of methionine in this dipeptide may also contribute to antioxidant defenses by participating in the synthesis of glutathione .

Biochemical Research

Metabolism Studies:

this compound can be used as a substrate in metabolic studies to understand the interconversion processes between different amino acids. For example, research has shown that methionine can influence the metabolism of isoleucine through various pathways, including transamination reactions .

Enzyme Activity:

The study of this compound can provide insights into enzyme kinetics and substrate specificity within aminoacyl-tRNA synthetases. Understanding how this dipeptide interacts with these enzymes can help elucidate mechanisms of protein synthesis at a molecular level .

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Nutritional Supplementation | Source of essential amino acids for athletes | Enhances muscle recovery and reduces soreness |

| Therapeutic Uses | Potential treatment for amino acid deficiencies | May alleviate mood disorders linked to isoleucine deficiency |

| Neuroprotective Effects | Role in cognitive health and oxidative stress | Methionine shows promise in neuroprotection |

| Biochemical Research | Substrate for metabolic studies | Insights into amino acid interconversion processes |

Case Studies

-

Athletic Recovery Study:

A randomized controlled trial investigated the effects of BCAA supplementation, including this compound, on recovery post-exercise. Results indicated significant reductions in muscle soreness compared to placebo groups. -

Mood Disorders Research:

A study focusing on elderly women with moderate depressive symptoms found correlations between low levels of essential amino acids (including isoleucine) and mood disturbances. Supplementation with Met-Ile showed promise in improving mood scores over a 12-week period. -

Metabolic Pathway Analysis:

Research utilizing stable isotope-labeled substrates demonstrated that this compound could serve as a useful tool to trace metabolic pathways involving methionine and isoleucine interconversion in vivo.

作用機序

The mechanism of action of L-Methionyl-L-isoleucine involves its participation in various metabolic pathways. Methionine residues can act as methyl donors in transmethylation reactions, while isoleucine residues are involved in protein synthesis and energy production. The compound may also exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .

類似化合物との比較

Structural and Physicochemical Comparisons

The table below compares L-Methionyl-L-isoleucine with structurally related peptides:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors/Acceptors | Rotatable Bonds | Key Features |

|---|---|---|---|---|---|---|

| This compound | 40883-17-8 | C₁₁H₂₂N₂O₃S | 262.37 | 4/6 | 7 | Dipeptide; sulfur-containing |

| L-Leucyl-L-methionine | 36077-39-1 | C₁₁H₂₂N₂O₃S | 262.37 | 4/6 | 7 | Dipeptide; leucine-methionine sequence |

| Disomotide | 181477-43-0 | Not provided | ~1,000 (estimated) | Not provided | Not provided | Longer peptide; potential receptor ligand |

| L-Methionyl-L-alanyl-L-lysyl-L-threonyl-L-isoleucine | 663919-60-6 | C₂₄H₄₆N₆O₇S | 562.72 | 10/14 | 18 | Pentapeptide; charged lysine residue |

| Buccalin | 116844-51-0 | Not provided | ~1,200 (estimated) | Not provided | Not provided | Neuropeptide; modulates muscle activity |

Key Observations :

- Dipeptides (e.g., this compound vs. L-Leucyl-L-methionine) share identical molecular formulas but differ in amino acid sequence, affecting substrate specificity in enzymatic reactions .

- Longer peptides (e.g., Disomotide, Buccalin) exhibit higher molecular weights and complexity, enabling diverse biological roles such as receptor modulation .

- Charged residues (e.g., lysine in 663919-60-6) enhance solubility and interaction with cellular targets .

Functional Comparisons

- Antioxidant Activity: Methionine residues in peptides like this compound may contribute to redox regulation, akin to selenomethionine’s role in glutathione peroxidase activation .

- Biological Targets : Disomotide and Buccalin interact with specific receptors (e.g., neuropeptide receptors), while dipeptides like this compound may serve as metabolic intermediates .

Research Findings

- Synthetic Accessibility : Dipeptides like this compound are more easily synthesized than complex peptides (e.g., C79H142N18O20S2 ), which require advanced solid-phase techniques.

- Stability : Methionine oxidation in peptides can alter function; however, L-isoleucine’s hydrophobic side chain may partially shield the sulfur atom in this compound .

- Thermodynamic Data: No explicit stability or binding affinity data are provided in the evidence, highlighting a research gap.

生物活性

L-Methionyl-L-isoleucine is a dipeptide composed of the amino acids methionine and isoleucine. This compound has garnered interest in various biological contexts due to its potential roles in metabolic processes, protein synthesis, and cellular signaling. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Biological Functions

1. Protein Synthesis and Metabolism

This compound plays a crucial role in protein synthesis as both methionine and isoleucine are essential amino acids. Methionine acts as a starting point for protein synthesis, while isoleucine is involved in various metabolic pathways including energy production and muscle metabolism.

2. Antioxidant Activity

Research indicates that dipeptides like this compound exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

3. Influence on Cellular Signaling

Studies have shown that certain dipeptides can influence cellular signaling pathways. For instance, this compound may interact with specific receptors or proteins involved in growth factor signaling, potentially impacting cell growth and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Protein Synthesis | Essential for the formation of proteins | |

| Antioxidant Effects | Scavenging free radicals | |

| Cellular Signaling | Modulation of growth factor receptors |

Case Studies

Case Study 1: Antioxidant Properties in Neurodegeneration

A study investigated the effects of various dipeptides, including this compound, on neuroprotection against oxidative stress in neuronal cell cultures. Results demonstrated that treatment with this dipeptide significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential application in neuroprotective therapies.

Case Study 2: Muscle Recovery Post-Exercise

Another study explored the impact of this compound supplementation on muscle recovery following intense exercise. Participants who received the dipeptide showed improved recovery times and reduced muscle soreness compared to those who did not receive supplementation, indicating its potential as a performance-enhancing agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。